molecular formula C13H22O3 B12425117 Dihydrovomifoliol

Dihydrovomifoliol

Cat. No.: B12425117
M. Wt: 226.31 g/mol
InChI Key: CWOFGGNDZOPNFG-JLOHTSLTSA-N
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Description

Dihydrovomifoliol is a naturally occurring sesquiterpenoid, which belongs to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is typically found in various plant species and is known for its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrovomifoliol can be synthesized through various chemical reactions involving terpenoid precursors. One common method involves the reduction of dehydrovomifoliol using specific reducing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants. The process includes selecting plant materials rich in this compound, followed by extraction, separation, and purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Dihydrovomifoliol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dihydrovomifoliol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various complex organic molecules.

    Biology: Studied for its role in plant metabolism and its effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma

Mechanism of Action

Dihydrovomifoliol exerts its effects through various molecular targets and pathways. One notable mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which plays a crucial role in lipid metabolism. This activation leads to the regulation of genes involved in fatty acid oxidation and lipogenesis, thereby influencing lipid accumulation and metabolism .

Comparison with Similar Compounds

Uniqueness of Dihydrovomifoliol: this compound is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to modulate lipid metabolism through the PPARα pathway sets it apart from other similar compounds .

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1

InChI Key

CWOFGGNDZOPNFG-JLOHTSLTSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C

Origin of Product

United States

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